molecular formula C8H13ClO2S B6234069 spiro[2.5]octane-6-sulfonyl chloride CAS No. 2012884-41-0

spiro[2.5]octane-6-sulfonyl chloride

Cat. No.: B6234069
CAS No.: 2012884-41-0
M. Wt: 208.7
InChI Key:
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Description

Spiro[25]octane-6-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S It is a spirocyclic compound, meaning it contains a bicyclic structure with a single common atom connecting the two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and temperature control to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or distillation may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of spiro[2.5]octane-6-sulfonyl chloride involves its reactivity with nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-6-sulfonic acid: A reduced form of spiro[2.5]octane-6-sulfonyl chloride.

    Spiro[2.5]octane-6-sulfonamide: Formed by the reaction with amines.

    Spiro[2.5]octane-6-sulfonate: Formed by the reaction with alcohols.

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of a reactive sulfonyl chloride group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other spirocyclic compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of spiro[2.5]octane-6-sulfonyl chloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Thionyl chloride" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with sodium hydroxide and sulfuric acid to form cyclohexanone oxime.", "Step 2: Cyclohexanone oxime is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then reduced with sodium sulfite to form the corresponding sulfonamide.", "Step 4: The sulfonamide is then reacted with thionyl chloride to form spiro[2.5]octane-6-sulfonyl chloride." ] }

CAS No.

2012884-41-0

Molecular Formula

C8H13ClO2S

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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